molecular formula C9H15N3 B14316596 N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 105954-40-3

N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine

Cat. No.: B14316596
CAS No.: 105954-40-3
M. Wt: 165.24 g/mol
InChI Key: LNIWWJBOJUSIAA-UHFFFAOYSA-N
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Description

N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is an organic compound that features a pyridine ring attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N-methyl ethane-1,2-diamine with a pyridine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative is activated, often using a halogen, and then reacted with N-methyl ethane-1,2-diamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups attached.

Scientific Research Applications

N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Uniqueness: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its combination of a pyridine ring with an ethane-1,2-diamine backbone, providing both nucleophilic and electrophilic sites for diverse chemical reactions and interactions.

Properties

CAS No.

105954-40-3

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-10-5-6-12-8-9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3

InChI Key

LNIWWJBOJUSIAA-UHFFFAOYSA-N

Canonical SMILES

CNCCNCC1=CN=CC=C1

Origin of Product

United States

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